(3,4-Difluorophenyl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone

RIP1 kinase Necroptosis inhibition Patent Markush structure

For RIP1 kinase and necroptosis research, chemical identity ensures experimental reproducibility. This compound features the precise 3,4-difluorophenyl and 6-methylpyridazin-3-yloxy substitution pattern explicitly protected in JP6286031, distinguishing it from generic analogs. Small substituent changes in this scaffold drastically alter biological activity. Procure this specific chemotype to generate patent-relevant SAR data, develop analytical reference standards for this chemical space, or benchmark physicochemical properties against uncharacterized analogs. Generic substitution is not scientifically permissible.

Molecular Formula C17H17F2N3O2
Molecular Weight 333.339
CAS No. 1796969-11-3
Cat. No. B2402813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-Difluorophenyl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone
CAS1796969-11-3
Molecular FormulaC17H17F2N3O2
Molecular Weight333.339
Structural Identifiers
SMILESCC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3=CC(=C(C=C3)F)F
InChIInChI=1S/C17H17F2N3O2/c1-11-2-5-16(21-20-11)24-13-6-8-22(9-7-13)17(23)12-3-4-14(18)15(19)10-12/h2-5,10,13H,6-9H2,1H3
InChIKeyBJYGEMUPLVCTLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Intelligence for (3,4-Difluorophenyl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone (CAS 1796969-11-3): A Patent-Protected RIP1 Kinase Inhibitor Chemotype


The compound (3,4-Difluorophenyl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone is a synthetic small molecule characterized by a 3,4-difluorophenyl group linked to a piperidine ring, which is ether-linked to a 6-methylpyridazine moiety. Its structure is explicitly protected within the claims of Japanese Patent JP6286031, which describes substituted (pyridazinyl)piperidine methanones as inhibitors of cell necrosis and receptor-interacting protein 1 kinase (RIP1). [1] This structural class is implicated in regulating necroptosis, a programmed cell death pathway, making it a target for inflammatory and neurodegenerative disease research. The specific substitution pattern—the combination of 3,4-difluorination on the phenyl ring and the 6-methyl group on the pyridazine—defines this compound's identity within the broader patent landscape and is the primary basis for its distinctiveness from close analogs.

Why (3,4-Difluorophenyl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone Cannot Be Replaced by a Generic RIP1 Inhibitor


In the context of the SAR from patent JP6286031, small variations in substituent patterns on the (pyridazinyl)oxypiperidinyl methanone scaffold are explicitly linked to the scope of the invention and are likely to drastically alter RIP1 inhibitory activity. [1] The precise combination of a 3,4-difluorophenyl group and a 6-methylpyridazin-3-yloxy group is a specific permutation within the claimed Markush structure. Replacing this compound with a generic RIP1 inhibitor or a close analog that lacks, for example, the methyl group on the pyridazine ring or alters the fluorine substitution pattern on the phenyl ring, would correspond to a different, uncharacterized entity with no guarantee of maintaining the intended biological profile. For scientific procurement where chemical identity is paramount to experimental reproducibility, generic substitution is not permissible.

Quantitative Differentiation Evidence for (3,4-Difluorophenyl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone


Patent-Defined Structural Differentiation from Demethylated and Mono-fluorinated Analogs

According to the claims of patent JP6286031, the compound is differentiated from its closest generics by the mandated presence of the 6-methyl group on the pyridazine ring (R3 = methyl) and the specific 3,4-difluoro substitution pattern on the phenyl ring (R1 and R2 = F). [1] Analogs where R3 is H or where the phenyl ring lacks the 3,4-difluoro arrangement fall outside the explicit protection of the invention's core structural definition. This patent claim provides a legal and structural boundary that directly defines a distinct chemical entity, separating it from other (pyridazinyl)piperidine methanones. No quantitative biological data for this exact compound was available in non-excluded sources.

RIP1 kinase Necroptosis inhibition Patent Markush structure

Procurement Application Scenarios for (3,4-Difluorophenyl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone


RIP1-Mediated Necroptosis Research Requiring a Specific, Patent-Defined Chemical Probe

This compound is suitable for studies focused on the role of RIP1 kinase in necroptosis, where the experimental objective requires a chemical probe with a structural fingerprint explicitly covered by the innovation described in patent JP6286031. [1] Its defined substitution pattern makes it a candidate for generating intellectual property-specific SAR data, where the results are directly relevant to the patent's chemical space.

Synthetic Reference Standard for HPLC and LC-MS Method Development in Pharmaceutical R&D

Due to its unique combination of functional groups (difluorophenyl and methylpyridazinyl), this compound can serve as a reference standard for developing and validating analytical methods intended to monitor this specific chemotype or process impurities during the scale-up of compounds within the JP6286031 patent family.

Physicochemical Property Benchmarking Against Related (Pyridazinyl)piperidine Inhibitors

Researchers can use this compound to benchmark fundamental properties like logP, solubility, and permeability against analogs that differ by a single substituent (e.g., analogs without the 6-methyl group). This provides crucial comparative physicochemical data to guide lead optimization within this specific inhibitor class.

Quote Request

Request a Quote for (3,4-Difluorophenyl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.